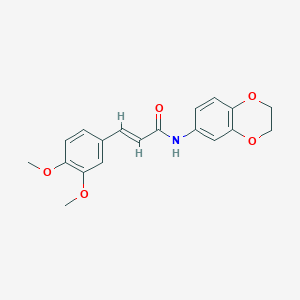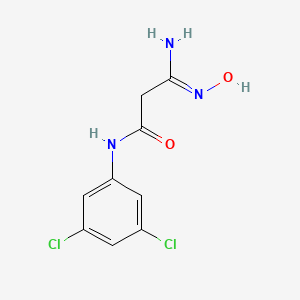
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as DBL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DBL is a small molecule inhibitor that has been shown to have significant anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several enzymes that are involved in the inflammatory response and cancer cell growth. This compound has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes that are involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and have been implicated in the development of several diseases, including cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response and cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is its potential applications in medicinal chemistry. This compound has been shown to have significant anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of several diseases. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide. One area of research is the optimization of its synthesis method to increase the yield and reduce the time required for production. Another area of research is the identification of the molecular targets of this compound, which can help to better understand its mechanism of action. Additionally, the development of analogs of this compound may lead to the discovery of more potent inhibitors with improved therapeutic potential. Finally, the evaluation of this compound in animal models and clinical trials may lead to the development of new treatments for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex process that involves several steps. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(3,4-dimethoxyphenyl)acrylic acid to yield this compound. The synthesis of this compound is a time-consuming process, and the yield can vary depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-15-6-3-13(11-17(15)23-2)4-8-19(21)20-14-5-7-16-18(12-14)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQBZVQJDKCCF-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)
![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B5725041.png)

![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)
![3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725052.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)